N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine

Description

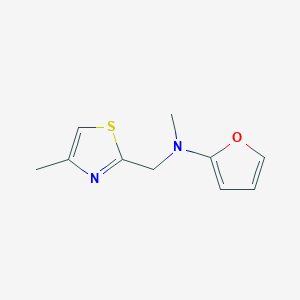

N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine (CAS: 886505-94-8) is a heterocyclic compound featuring a furan-2-amine scaffold substituted with a methyl group and a (4-methylthiazol-2-yl)methyl moiety. Its molecular formula is C₁₀H₁₂N₂OS (MW: 208.28), with a purity of 97% . The compound is cataloged under MDL No. MFCD06740603 and is utilized in medicinal chemistry and combinatorial synthesis as a building block for drug discovery .

Properties

Molecular Formula |

C10H12N2OS |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]furan-2-amine |

InChI |

InChI=1S/C10H12N2OS/c1-8-7-14-9(11-8)6-12(2)10-4-3-5-13-10/h3-5,7H,6H2,1-2H3 |

InChI Key |

YVWAHKNCNARRKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)CN(C)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with a thiazole intermediate.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine is a chemical compound with a molecular formula of C₁₁H₁₄N₂S and a molecular weight of approximately 208.28 g/mol. It is composed of a furan ring and a thiazole moiety. The compound is notable for its potential applications in medicinal chemistry, attributable to the biological activity associated with its thiazole and furan components.

Scientific Research Applications

This compound is used in scientific research across various disciplines:

- Chemistry It serves as a building block in the synthesis of complex molecules, especially in the development of new pharmaceuticals. The amine group allows for nucleophilic substitution reactions, while the thiazole and furan rings can undergo electrophilic aromatic substitution, enhancing its reactivity and versatility in synthetic applications.

- Biology The compound’s antimicrobial and antifungal properties make it a candidate for studying the mechanisms of microbial inhibition.

- Medicine It is explored for its anticancer and anti-inflammatory properties. Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or cancer.

- Industry It can be used in the production of dyes, biocides, and other industrial chemicals. It is also utilized in the development of dyes, pigments, and chemical reaction accelerators.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones. The furan ring can be oxidized to form furanones and thiazole oxides.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule. Reduction can also produce dihydrothiazoles and reduced furan derivatives.

- Substitution The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like bromine or chlorine. Substitution can also lead to halogenated thiazole and furan derivatives.

Related Research

Other thiazole derivatives have demonstrated significant biological activities:

Mechanism of Action

The mechanism of action of N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Containing Amines

N-Methyl-N-((5-methylthiophen-2-yl)methyl)furan-2-amine

- Structure : Replaces the 4-methylthiazole with a 5-methylthiophene.

- Key Differences :

- Electronic Properties : Thiophene has lower electron-donating capacity compared to thiazole due to sulfur’s reduced electronegativity. Thiazole amines exhibit ~20% higher negative charge density on the nitrogen atom .

- Biological Activity : Thiophene derivatives are less commonly associated with antimicrobial or anti-inflammatory activity compared to thiazoles .

4-(4-Chlorophenyl)-N,N-bis((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine

- Structure : Incorporates a 4-chlorophenyl-substituted thiazole and triazole moieties.

- Pharmacological Profile: Triazole-thiazole hybrids show enhanced anti-inflammatory activity (e.g., COX-2 inhibition) compared to simpler thiazole amines .

Furan-Containing Amines

N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine

- Structure : Substitutes the thiazole with a pyridine ring.

- Key Differences :

N-[(Furan-2-yl)methyl]-2-phenylquinazolin-4-amine

- Structure : Combines a quinazoline core with a furan-methylamine side chain.

- Key Differences :

Substituent-Driven Comparisons

Table 1: Substituent effects on electronic and functional properties of thiazole amines.

Electronic and Steric Effects

- Dipole Moments : Thiazole amines with electron-withdrawing groups (e.g., nitro) exhibit higher dipole moments (~4.5 D) than methyl-substituted derivatives (~3.2 D), influencing solubility and target binding .

Biological Activity

N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a unique combination of a furan ring and a thiazole moiety, which contributes to its biological activity. Its molecular formula is C₁₁H₁₄N₂S, with a molecular weight of approximately 208.28 g/mol. The presence of the amine group allows for nucleophilic substitution reactions, while the thiazole and furan rings can undergo electrophilic aromatic substitution, enhancing its reactivity and versatility in synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been evaluated for its effectiveness against various bacterial strains and fungi, suggesting potential use in treating infectious diseases:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results demonstrate the compound's broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound has also been explored for its anticancer properties. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. The thiazole ring can interact with various molecular targets, potentially inhibiting their activity and leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative disorders. It demonstrated an IC50 value of 5.16 ± 0.86 µM against MAO-B, highlighting its selectivity and potency compared to other MAO inhibitors .

- Reactive Oxygen Species Generation : The furan ring may participate in redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells.

- Interaction with Biological Targets : The structural features allow for interactions with various proteins and enzymes involved in cellular signaling pathways, enhancing its therapeutic potential across different diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vivo Studies : In animal models, administration of the compound has been shown to enhance synaptic transmission without inducing hyperexcitability, suggesting cognitive enhancement potential .

- Comparative Studies : The compound's activity was compared with similar thiazole and furan derivatives to assess structure-activity relationships (SAR). Modifications in the structure led to variations in potency against microbial strains and cancer cell lines, providing insights into optimizing drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.